Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one
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Overview
Description
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of polar solvents such as ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, halogenating agents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system but differ in the nature of the heteroatoms and their positions.
Thiazolo[4,5-b]pyridines: Another class of compounds with a fused ring system, differing in the arrangement of the nitrogen atoms within the ring.
Uniqueness
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is unique due to its specific ring fusion and the presence of both thiazole and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
185380-75-0 |
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Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2 |
InChI Key |
NSGSVRSOLPGHPH-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)SCC2=O |
Canonical SMILES |
C1CN2C(CN1)SCC2=O |
Origin of Product |
United States |
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